2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid chemical structure and properties
2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid chemical structure and properties
Role: Critical Intermediate & Pharmacophore Building Block CAS: 37924-67-7 Molecular Formula: C₉H₆BrNO₃ Molecular Weight: 256.05 g/mol
Executive Summary
2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid is a specialized heterocyclic building block, primarily recognized as the pivotal "lynchpin" intermediate in the synthesis of Zonisamide (a broad-spectrum anticonvulsant). Structurally, it consists of a 1,2-benzisoxazole ring substituted at the 3-position with a reactive
This compound exhibits dual reactivity:
-
Electrophilic Potential: The
-carbon is highly activated by both the bromine atom and the electron-withdrawing benzisoxazole ring, facilitating nucleophilic substitution. -
Decarboxylative Instability: The carboxylic acid group is prone to decarboxylation under thermal or acidic conditions, yielding 3-(bromomethyl)-1,2-benzisoxazole.
For drug development professionals, mastering the handling of this compound is essential for accessing the 3-substituted benzisoxazole chemical space, a scaffold frequently associated with antipsychotic (e.g., Risperidone) and antiepileptic activity.
Chemical Identity & Structural Properties[2][3][4][5][6][7]
The stability and reactivity of this molecule are governed by the electronic influence of the isoxazole ring on the exocyclic alkyl chain.
Table 1: Physicochemical Profile
| Property | Value / Description |
| Appearance | Light yellow crystalline solid |
| Melting Point | Decomposes upon melting (Decarboxylation typically occurs >100°C or in refluxing acidic media) |
| Solubility | Soluble in MeOH, THF, DCM, Ethyl Acetate; slightly soluble in water |
| pKa (Predicted) | ~3.60 (Acidic due to electron-withdrawing Br and Heterocycle) |
| Stability | Hygroscopic; Light-sensitive; Prone to thermal decarboxylation |
| Reactivity Class |
Structural Visualization
The following diagram illustrates the core structure and the electronic vectors that drive its reactivity.
Figure 1: Structural decomposition highlighting the electron-withdrawing nature of the core ring which activates the alpha-carbon for both substitution and decarboxylation.
Synthesis & Manufacturing Protocol
The synthesis of 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid is a classic example of ring transformation followed by functionalization . The most robust route begins with 4-hydroxycoumarin, which undergoes ring opening and rearrangement with hydroxylamine.
Reaction Pathway[2][7][9]
-
Precursor Synthesis: 4-Hydroxycoumarin +
1,2-Benzisoxazole-3-acetic acid. -
Target Synthesis (Bromination): 1,2-Benzisoxazole-3-acetic acid +
Target Compound .
Detailed Experimental Protocol (Self-Validating)
Note: This protocol involves handling bromine (highly toxic/corrosive) and lachrymatory intermediates. Work in a fume hood.
Step 1: Preparation of the Precursor
-
Reagents: 4-Hydroxycoumarin (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Acetate (1.2 eq), Methanol/Water.
-
Procedure: Reflux 4-hydroxycoumarin with hydroxylamine in buffered methanol. The coumarin ring opens and recyclizes to form 1,2-benzisoxazole-3-acetic acid (m.p. ~123°C).
-
Validation: Monitor disappearance of coumarin by TLC (UV active). Product precipitates upon acidification.
Step 2: Selective
-Bromination (The Critical Step)
This step requires precise temperature control to prevent decarboxylation of the product in situ.
-
Reagents:
-
1,2-Benzisoxazole-3-acetic acid (10.0 g, 56.5 mmol)
-
Acetic Acid (Glacial, 40 mL)
-
Bromine (
, 9.0 g, 56.5 mmol)
-
-
Apparatus: 3-neck round bottom flask, addition funnel, thermometer, reflux condenser with caustic scrubber (for HBr).
Methodology:
-
Dissolution: Suspend the starting acetic acid derivative in glacial acetic acid at room temperature (20–25°C).
-
Addition: Add liquid bromine dropwise over 30 minutes.
-
Critical Control Point: The reaction is exothermic. Maintain temperature below 45°C . Higher temperatures accelerate premature decarboxylation.
-
-
Reaction: Stir at 40–45°C for 2–3 hours. The red color of bromine should fade to a light orange/yellow.
-
Quench: Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring.
-
Isolation: The target 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid will precipitate as a light yellow solid. Filter, wash with cold water to remove residual acid/HBr, and dry under vacuum at ambient temperature (do not heat).
-
Yield: Expected 85–90%.
Validation Criteria:
-
TLC: Shift in
compared to non-brominated precursor. -
Visual: Loss of deep bromine color indicates consumption of reagent.
Reactivity & Applications (Zonisamide Pathway)
The primary utility of this compound is its conversion to 3-(bromomethyl)-1,2-benzisoxazole via decarboxylation. This bromomethyl species is the direct precursor to Zonisamide.
Pathway Diagram
The following flowchart maps the transformation from the bromoacid to the final drug substance.
Figure 2: The synthetic lineage from the target bromoacid to Zonisamide.[2] The decarboxylation step is often performed immediately after bromination without isolating the acid in large-scale manufacturing.
Alternative Applications
Beyond Zonisamide, the
-
Nucleophilic Substitution: Reaction with amines or thiols to generate diverse libraries of 3-substituted benzisoxazoles.
-
Esterification: Formation of esters to protect the acid while modifying the ring, followed by hydrolysis.
Safety & Handling Guidelines
Hazard Classification:
-
Skin/Eye Corrosive:
-Halo acids are potent irritants and can cause severe burns. -
Lachrymator: Vapors may cause eye irritation and tearing.
-
Acute Toxicity: Harmful if swallowed (H302).
Storage Protocol:
-
Temperature: Store at 2–8°C.
-
Atmosphere: Keep under inert gas (Argon/Nitrogen). Moisture can lead to hydrolysis; light can accelerate decomposition.
-
Container: Amber glass vials to prevent photolytic degradation.
References
-
Uno, H., et al. (1976). Studies on 3-Substituted 1,2-Benzisoxazoles.[3][4][5] Synthesis of Zonisamide. Chemical and Pharmaceutical Bulletin, 24(4), 632-643. Link
-
Dipharma S.p.A. (2007). Process for the preparation of benzo[d]isoxazol-3-yl-methanesulfonic acid and the intermediates thereof.[6] U.S. Patent No.[6] 7,291,742.[6] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6227, Bromoacetic acid (General Reactivity Reference).Link
-
Sigma-Aldrich. (2024).[7] Product Specification: 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid.[1][7]Link[1]
Sources
- 1. 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid [sigmaaldrich.com]
- 2. Bromoacetic Acid | C2H3BrO2 | CID 6227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Benzisoxazoles | Fisher Scientific [fishersci.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. US7291742B2 - Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof - Google Patents [patents.google.com]
- 7. 2-(BENZO[D]ISOXAZOL-3-YL)-2-BROMOACETIC ACID | 37924-67-7 [sigmaaldrich.com]


